molecular formula C5H5Cl3O2 B1295804 2,2,2-Trichloroethyl acrylate CAS No. 44925-09-9

2,2,2-Trichloroethyl acrylate

Cat. No. B1295804
CAS RN: 44925-09-9
M. Wt: 203.45 g/mol
InChI Key: JYNDMWZEMQAWTD-UHFFFAOYSA-N
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Description

2,2,2-Trichloroethyl acrylate is a chemical compound with the molecular formula C5H5Cl3O2 and a molecular weight of 203.45 . It is commonly used in laboratory settings .


Molecular Structure Analysis

The InChI code for 2,2,2-Trichloroethyl acrylate is 1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2 . This indicates the specific arrangement of atoms in the molecule.


Chemical Reactions Analysis

While specific chemical reactions involving 2,2,2-Trichloroethyl acrylate are not detailed in the search results, it’s known that the 2,2,2-Trichloroethyl moiety is used as a protecting group for acids, acetals, and phosphoryl groups of nucleotides .


Physical And Chemical Properties Analysis

2,2,2-Trichloroethyl acrylate has a density of 1.4±0.1 g/cm3, a boiling point of 222.2±40.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.4 mmHg at 25°C . It also has an enthalpy of vaporization of 45.9±3.0 kJ/mol, a flash point of 91.8±26.3 °C, and an index of refraction of 1.485 .

Scientific Research Applications

Thermal Stability and Decomposition

  • Thermal Behavior : Poly(2,2,2-trichloroethyl acrylate) (PTCEA) exhibits distinct thermal behavior compared to its counterparts. PTCEA remains soluble when heated near 500 K in the absence of O2, unlike poly(2,2-dichloroethyl acrylate) which becomes insoluble due to crosslinking. Both polymers degrade at temperatures above 500 K, decomposing into low molecular compounds (Song & Schnabel, 1994).

Polymer Synthesis and Properties

  • Synthesis of Aryl Derivatives : 1-Aryl-2,2,2-trichloroethyl esters of acrylic and methacrylic acid, featuring various aryl groups, have been synthesized. Their polymerization results in hard transparent blocks, with properties like density, decomposition temperature, and glass temperature being determined (Hrabák et al., 1978).

Application in Polymer Chemistry

  • Molecular Mobility in Polymers : The presence of trichloroethyl and other chlorosubstituted derivatives in poly(meth)acrylates impacts molecular mobility in the glassy state and the glass transition temperature. These polymers, potentially useful as fire retardants, show a simple relaxation behavior (Kolar̆ík, 1979).

Photoinitiation and Polymerization

  • Use in Photoinitiation : 2,4-Bis-(trichloromethyl)-6-(4-methoxy)phenyl-1,3,5-triazine (XL-353), a derivative involving trichloroethyl groups, serves as an effective photoinitiator for polymerization of acrylate monomers under UV and visible light (Kabatc et al., 2011).

Fluorescence Quenching in Proteins

  • Protein Interaction : 2,2,2-Trichloroethanol, a related compound, has been used as a fluorescence quenching probe to investigate interactions with hydrophobic regions in proteins (Eftink et al., 1977).

Safety And Hazards

2,2,2-Trichloroethyl acrylate is harmful if swallowed, causes severe skin burns and eye damage, may cause respiratory irritation, and is toxic if inhaled . It should be stored in a well-ventilated place, kept tightly closed, and stored locked up .

properties

IUPAC Name

2,2,2-trichloroethyl prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5Cl3O2/c1-2-4(9)10-3-5(6,7)8/h2H,1,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYNDMWZEMQAWTD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)OCC(Cl)(Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5Cl3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80963306
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.45 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2,2-Trichloroethyl acrylate

CAS RN

44925-09-9
Record name 2-Propenoic acid, 2,2,2-trichloroethyl ester
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0044925099
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,2,2-Trichloroethyl prop-2-enoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80963306
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A first solution including trichloroethanol (30 g, 201 mmol) and triethylamine (22.36 g, 221 mmol) dissolved in 50 g of diethylether was prepared. A second solution comprising acryloyl chloride (20 g, 221 mmol) dissolved in 50 g of diethylether was added dropwise to the first solution followed by stirring for four hours at room temperature. The resulting solution was then added to water, and the organic phase was extracted. The organic phase was distilled to yield 32.28 g of TCEA (78.9% yield).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
22.36 g
Type
reactant
Reaction Step Two
Quantity
20 g
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 g
Type
reactant
Reaction Step Five
Quantity
50 g
Type
reactant
Reaction Step Six
Name
Yield
78.9%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
33
Citations
F Hrabák, H Pivcová - Collection of Czechoslovak Chemical …, 1972 - cccc.uochb.cas.cz
Methacryloylation and acryloylation of 2, 2, 2-trichloroethanol yielded 2, 2, 2-trichloroethyl methacrylate and 2, 2, 2-trichloroethyl acrylate, respectively. Free radical polymers of 2, 2, 2-…
Number of citations: 1 cccc.uochb.cas.cz
F Hrabák, M Bezděk, V Hynková… - … Chemistry and Physics, 1978 - Wiley Online Library
Acryloylation and methacryloylation of 1‐aryl‐2,2,2‐trichloroethanol were used in the preparation of (1‐aryl‐2,2,2‐trichloroethyl) acrylates and methacrylates, respectively, in which the …
Number of citations: 1 onlinelibrary.wiley.com
J Song, W Schnabel - Polymer degradation and stability, 1994 - Elsevier
Poly(2,2-dichloroethyl acrylate), PDCEA, readily becomes insoluble because of intermolecular crosslinking when heated to temperatures close to 500 K in the absence of O 2 . By …
Number of citations: 3 www.sciencedirect.com
J Kolařík - Journal of Applied Polymer Science, 1979 - Wiley Online Library
A freely oscillating torsional pendulum was used in the investigation of the influence of trichloroethyl, tetrachloroethyl, trichloromethoxyethyl, and trichloroethoxyethyl side groups on the …
Number of citations: 5 onlinelibrary.wiley.com
T Kimura, M Kamewada, J Kinoshita, M Minabe - Polymer journal, 1994 - nature.com
The photolysis of dimethyl (2R*, 4R*)-2-bromo-2, 4-dimethyl-4-(2, 2, 2-trichloroethyl) glutarate was examined and reaction paths for ten products are proposed. A homolytic cleavage of …
Number of citations: 2 www.nature.com
F Hrabák, M Bezděk, P Schmidt - … Chemistry and Physics, 1978 - Wiley Online Library
The esters were prepared by the acryloylation or methacryloylation of 1‐formylamino‐2,2,2‐trichloroethanol and 1‐(N‐formylmethylamino)‐2,2,2‐trichloroethanol and characterized by …
Number of citations: 2 onlinelibrary.wiley.com
M Bezděk, V Hynková, K Bouchal, F Hrabák - European Polymer Journal, 1972 - Elsevier
Soluble polymers and copolymers with bound tertiary amine groups react at room temperature with halogens and halogen compounds to give crosslinked systems. Crosslinking occurs …
Number of citations: 4 www.sciencedirect.com
RH Wiley, NR Smith - Journal of the American Chemical Society, 1950 - ACS Publications
Among the variety of methods which have been used to synthesize nitrostyrenes, 3a f the successful decarboxylation of m-nitrocinnamic acid to m-nitrostyrene4 has suggested the …
Number of citations: 30 pubs.acs.org
A Mey‐Marom, D Behar - Journal of Applied Polymer Science, 1980 - Wiley Online Library
Thermal analysis of cotton samples grafted with triallylphosphate (TAP) and 2,2,2‐tribromoethyl acrylate (TBEA) was carried out. Grafting of poly‐TAP causes a significant decrease in …
Number of citations: 14 onlinelibrary.wiley.com
PJ Smith, DJ Soose, CS Wilcox - Journal of the American …, 1991 - ACS Publications
2a 1.95 X 10 7.12 X io-1 7.40 X 10-* 4.62 X 10'4 37: 39: 24 2b' 1.46 X io-J 1.05 X io-J 3.77 X 10-J 6.31 X ter* 71: 25: 4 2c 5.04 X io-J 1.55 X 10 1.72 X 10-J 1.68 X io-J 31: 35: 34 24 2.05 …
Number of citations: 2 pubs.acs.org

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